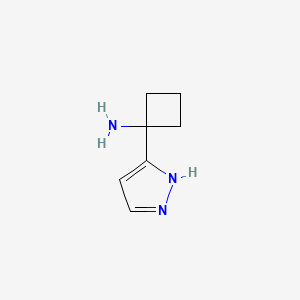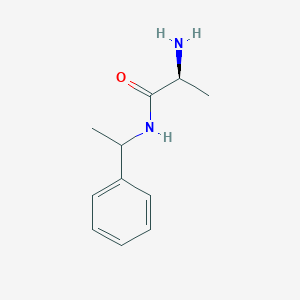
Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-YL)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-YL)propanoate is an organic compound that belongs to the class of amino acids and derivatives This compound is characterized by the presence of an ethyl ester group, an amino group, a hydroxyl group, and a pyridine ring substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-YL)propanoate typically involves multi-step organic reactions. One common method starts with the preparation of 4-methylpyridine-3-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ethyl glycinate in the presence of a base such as triethylamine to form the desired product. The reaction conditions often involve refluxing the mixture in an appropriate solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-YL)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a keto derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of amide or ether derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-YL)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-YL)propanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-YL)propanoate can be compared with other similar compounds such as:
Ethyl 2-amino-3-hydroxy-3-(4-methylphenyl)propanoate: Similar structure but with a phenyl ring instead of a pyridine ring.
Ethyl 2-amino-3-hydroxy-3-(4-chloropyridin-3-YL)propanoate: Similar structure but with a chlorine substituent on the pyridine ring.
Ethyl 2-amino-3-hydroxy-3-(4-methoxypyridin-3-YL)propanoate: Similar structure but with a methoxy substituent on the pyridine ring.
These comparisons highlight the unique features of this compound, such as the specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H16N2O3 |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C11H16N2O3/c1-3-16-11(15)9(12)10(14)8-6-13-5-4-7(8)2/h4-6,9-10,14H,3,12H2,1-2H3 |
Clave InChI |
VKKCYLYDNCAYRO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C1=C(C=CN=C1)C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13204599.png)




![1-[(3,4-Difluorophenyl)sulfanyl]propan-2-one](/img/structure/B13204622.png)

![Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate](/img/structure/B13204635.png)
![tert-Butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13204637.png)
